molecular formula C27H27NO5S B280757 Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

カタログ番号: B280757
分子量: 477.6 g/mol
InChIキー: AIUAJJWXKPMLHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of BTK in preclinical studies. In addition, this compound has demonstrated good pharmacokinetic properties, including favorable oral bioavailability and long half-life. This compound has also been shown to have good safety and tolerability profiles in preclinical and clinical studies.

実験室実験の利点と制限

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also selective for BTK, which allows for specific targeting of this pathway in cancer cells. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

将来の方向性

There are several future directions for the development and use of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One direction is the evaluation of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the optimization of the pharmacokinetic properties of this compound may lead to improved efficacy and safety profiles. Finally, the identification of biomarkers that predict response to this compound may lead to personalized treatment approaches for patients with cancer.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer treatment.

合成法

The synthesis of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-phenylbenzo[b]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,3,5,6-tetramethylphenyl)sulfonyl-1,2-diaminobenzene to yield the sulfonylamine intermediate. Finally, the ethyl ester is introduced by reacting the sulfonylamine intermediate with diethyl oxalate in the presence of a base.

科学的研究の応用

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.

特性

分子式

C27H27NO5S

分子量

477.6 g/mol

IUPAC名

ethyl 2-phenyl-5-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H27NO5S/c1-6-32-27(29)24-22-15-21(12-13-23(22)33-25(24)20-10-8-7-9-11-20)28-34(30,31)26-18(4)16(2)14-17(3)19(26)5/h7-15,28H,6H2,1-5H3

InChIキー

AIUAJJWXKPMLHH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4

正規SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。